Mepa-ser
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Overview
Description
Mepa-ser is a synthetic compound that has been used in scientific research for several years. It is a potent and selective agonist for the serotonin receptor subtype 5-HT1A. Mepa-ser has been used to investigate the role of serotonin in various physiological and behavioral processes.
Mechanism Of Action
Mepa-ser is a selective agonist for the serotonin receptor subtype 5-HT1A. It binds to the receptor and activates it, leading to downstream signaling pathways. The activation of the receptor leads to the inhibition of the release of serotonin in the brain, which can have various physiological and behavioral effects.
Biochemical And Physiological Effects
The activation of the 5-HT1A receptor by Mepa-ser has various biochemical and physiological effects. It leads to the inhibition of the release of serotonin in the brain, which can have anxiolytic and antidepressant effects. Mepa-ser has also been shown to increase the release of oxytocin, which is involved in social bonding and stress response. Additionally, Mepa-ser has been shown to regulate the cardiovascular and respiratory systems.
Advantages And Limitations For Lab Experiments
Mepa-ser has several advantages for lab experiments. It is a potent and selective agonist for the 5-HT1A receptor, which allows for the investigation of the role of serotonin in various physiological and behavioral processes. Additionally, Mepa-ser is stable and can be easily synthesized in high purity and yield. However, there are also limitations to the use of Mepa-ser in lab experiments. It is a synthetic compound and may not fully mimic the effects of endogenous serotonin. Additionally, the effects of Mepa-ser may vary depending on the experimental conditions and animal models used.
Future Directions
For the use of Mepa-ser include investigating the effects of serotonin on pain and inflammation and the regulation of social behavior and cognition.
Synthesis Methods
The synthesis method of Mepa-ser involves the reaction of 4-bromo-1,2,3,4-tetrahydroisoquinoline with 2-(2-aminoethyl)phenol in the presence of a palladium catalyst. The reaction yields Mepa-ser in high purity and yield. The purity and identity of the compound can be confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
Mepa-ser has been used extensively in scientific research to investigate the role of serotonin in various physiological and behavioral processes. It has been used to study the effects of serotonin on anxiety, depression, aggression, and stress response. Mepa-ser has also been used to investigate the role of serotonin in the regulation of sleep, appetite, and sexual behavior. Additionally, Mepa-ser has been used to study the effects of serotonin on the cardiovascular and respiratory systems.
properties
CAS RN |
110707-49-8 |
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Product Name |
Mepa-ser |
Molecular Formula |
C14H21N6O9P |
Molecular Weight |
448.33 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(methoxy)phosphoryl]oxymethyl]oxolan-3-yl] (2R)-2-amino-3-hydroxypropanoate |
InChI |
InChI=1S/C14H21N6O9P/c1-26-30(24,25)27-3-7-9(22)10(29-14(23)6(15)2-21)13(28-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,2-3,15H2,1H3,(H,24,25)(H2,16,17,18)/t6-,7-,9-,10-,13-/m1/s1 |
InChI Key |
SFXOSIICMFBTII-KWGHVAAJSA-N |
Isomeric SMILES |
COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)[C@@H](CO)N)O |
SMILES |
COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C(CO)N)O |
Canonical SMILES |
COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C(CO)N)O |
synonyms |
2'(3')-O-seryladenosine 5'-(O-methylphosphate) MepA-ser MepA-ser, (L-Ser)-isome |
Origin of Product |
United States |
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